molecular formula C8H7FN2O2S B15242019 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide

4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B15242019
M. Wt: 214.22 g/mol
InChI Key: AJWZCACEQQTNTQ-UHFFFAOYSA-N
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Description

4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyano group, a fluoro substituent, and a sulfonamide group attached to a benzene ring.

Preparation Methods

The synthesis of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Introduction of the fluoro substituent.

    Cyanation: Introduction of the cyano group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

4-cyano-3-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7FN2O2S/c1-11-14(12,13)7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3

InChI Key

AJWZCACEQQTNTQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)C#N)F

Origin of Product

United States

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